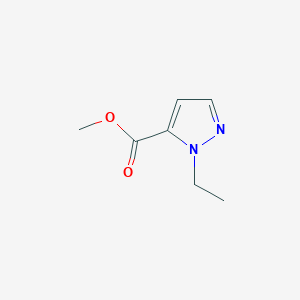

Methyl 1-Ethyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-ethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-9-6(4-5-8-9)7(10)11-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPIKIIETKZOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00555707 | |

| Record name | Methyl 1-ethyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119458-46-7 | |

| Record name | Methyl 1-ethyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-Ethyl-1H-pyrazole-5-carboxylate

This guide provides a comprehensive overview of the synthesis and detailed characterization of Methyl 1-Ethyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. The pyrazole scaffold is a well-established pharmacophore present in numerous therapeutic agents, making the efficient synthesis and rigorous characterization of its derivatives a critical aspect of modern chemical research.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This compound, with its ester and N-ethyl substituents, represents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide will delve into a reliable synthetic pathway and the multifaceted analytical techniques required to unequivocally confirm its structure and purity.

Strategic Synthesis of this compound

The synthesis of the target molecule can be efficiently achieved through a two-step process: the initial formation of the pyrazole core via the Knorr pyrazole synthesis, followed by a selective N-ethylation. This approach offers high yields and regiochemical control.

Step 1: Knorr Pyrazole Synthesis of Methyl 1H-pyrazole-5-carboxylate

The Knorr pyrazole synthesis is a classic and reliable method for the formation of pyrazole rings from the condensation of a 1,3-dicarbonyl compound and a hydrazine derivative.[2][3][4][5] In this initial step, we will synthesize the precursor, Methyl 1H-pyrazole-5-carboxylate, by reacting methyl 2,4-dioxobutanoate with hydrazine hydrate.

Causality of Experimental Choices:

-

Methyl 2,4-dioxobutanoate: This 1,3-dicarbonyl compound is chosen for its commercial availability and the presence of the desired methyl ester functionality at a position that will ultimately become the 5-position of the pyrazole ring.

-

Hydrazine Hydrate: As the simplest hydrazine, it provides the two nitrogen atoms necessary for the pyrazole core without introducing substituents on the nitrogen atoms in this step.

-

Acid Catalyst (e.g., Acetic Acid): The reaction is typically catalyzed by a mild acid to facilitate the initial condensation and subsequent cyclization steps.[1][2]

Experimental Protocol: Synthesis of Methyl 1H-pyrazole-5-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2,4-dioxobutanoate (1.0 equivalent) in a suitable solvent such as ethanol or propanol.[4]

-

Addition of Hydrazine: To the stirred solution, slowly add hydrazine hydrate (1.1 equivalents). An exothermic reaction may be observed.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[4]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100 °C) for 2-4 hours.[1][3]

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TCC), using a mobile phase such as 30% ethyl acetate in hexane.[1]

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add cold water to the residue to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield pure Methyl 1H-pyrazole-5-carboxylate.[3]

Caption: Workflow for the Knorr synthesis of Methyl 1H-pyrazole-5-carboxylate.

Step 2: N-Ethylation of Methyl 1H-pyrazole-5-carboxylate

The second step involves the selective ethylation of the nitrogen at the 1-position of the pyrazole ring. This is a crucial step to introduce the desired ethyl group.

Causality of Experimental Choices:

-

Methyl 1H-pyrazole-5-carboxylate: The product from the previous step serves as the substrate for ethylation.

-

Ethylating Agent (e.g., Ethyl Iodide or Diethyl Sulfate): Ethyl iodide is a common and effective ethylating agent. Diethyl sulfate can also be used, but it is more toxic.

-

Base (e.g., Potassium Carbonate or Sodium Hydride): A base is required to deprotonate the pyrazole nitrogen, making it a more potent nucleophile to attack the ethylating agent. Potassium carbonate is a milder and safer base compared to sodium hydride.

-

Solvent (e.g., Acetone or DMF): A polar aprotic solvent is ideal for this type of reaction as it can dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol: N-Ethylation

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 1H-pyrazole-5-carboxylate (1.0 equivalent) in dry acetone or DMF.

-

Base Addition: Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the solution.

-

Ethylating Agent Addition: Stir the suspension vigorously and add ethyl iodide (1.2 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (for acetone) or maintain at a slightly elevated temperature (e.g., 50-60 °C for DMF) for 4-6 hours.

-

Monitoring the Reaction: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up and Isolation: After cooling, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts and DMF.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, this compound, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[6]

Caption: Workflow for the N-ethylation to yield the final product.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Caption: A typical workflow for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Expected ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d, J ≈ 2 Hz | 1H | Pyrazole H-3 |

| ~6.8 | d, J ≈ 2 Hz | 1H | Pyrazole H-4 |

| ~4.3 | q, J ≈ 7 Hz | 2H | -CH₂-CH₃ (N-ethyl) |

| ~3.9 | s | 3H | -COOCH₃ (Methyl ester) |

| ~1.5 | t, J ≈ 7 Hz | 3H | -CH₂-CH₃ (N-ethyl) |

Rationale for Assignments:

-

The pyrazole ring protons at positions 3 and 4 will appear as doublets due to coupling with each other. The proton at C3 is typically downfield due to the anisotropic effect of the adjacent nitrogen and the ester group.

-

The methylene protons of the N-ethyl group will appear as a quartet due to coupling with the adjacent methyl group.

-

The methyl protons of the N-ethyl group will appear as a triplet.

-

The methyl protons of the ester group will appear as a singlet.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | -COOCH₃ (Carbonyl) |

| ~142 | Pyrazole C-3 |

| ~138 | Pyrazole C-5 |

| ~112 | Pyrazole C-4 |

| ~52 | -COOCH₃ (Methyl ester) |

| ~45 | -CH₂-CH₃ (N-ethyl) |

| ~15 | -CH₂-CH₃ (N-ethyl) |

Rationale for Assignments:

-

The carbonyl carbon of the ester will be the most downfield signal.

-

The carbon atoms of the pyrazole ring will appear in the aromatic region, with their specific shifts influenced by the substituents.[7][8][9]

-

The aliphatic carbons of the N-ethyl and methyl ester groups will appear in the upfield region.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Expected Characteristic FTIR Peaks:

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | C-H stretch (aromatic and vinyl) |

| ~2980-2850 | C-H stretch (aliphatic) |

| ~1725 | C=O stretch (ester) |

| ~1550-1450 | C=C and C=N stretching (pyrazole ring) |

| ~1250-1100 | C-O stretch (ester) |

Rationale for Assignments:

-

The strong absorption around 1725 cm⁻¹ is a clear indication of the ester carbonyl group.[10]

-

The absorptions in the 1550-1450 cm⁻¹ region are characteristic of the pyrazole ring vibrations.[11][12]

-

The C-H stretching vibrations confirm the presence of both aromatic-like (pyrazole ring) and aliphatic (ethyl and methyl) protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z Value | Interpretation |

| [M]⁺ | Molecular ion peak corresponding to the molecular weight of C₇H₁₀N₂O₂ |

| [M-OCH₃]⁺ | Loss of the methoxy group from the ester |

| [M-C₂H₅]⁺ | Loss of the ethyl group from the pyrazole nitrogen |

Rationale for Assignments:

-

The molecular ion peak is the most important piece of information, confirming the molecular formula.

-

The fragmentation pattern will likely involve the loss of the substituents on the pyrazole ring and the ester group, which is a characteristic fragmentation pathway for such compounds.[13][14]

Conclusion

This guide has outlined a robust and well-reasoned approach to the synthesis and characterization of this compound. By following the detailed experimental protocols and utilizing the comprehensive suite of analytical techniques described, researchers can confidently synthesize and verify this valuable chemical intermediate. The principles and methodologies presented herein are grounded in established chemical literature and are designed to ensure both scientific integrity and practical success in the laboratory.

References

- Benchchem. "Detailed experimental protocol for Knorr pyrazole synthesis." Accessed January 3, 2026.

- Benchchem. "Application Notes and Protocols for Knorr Pyrazole Synthesis." Accessed January 3, 2026.

- The Royal Society of Chemistry. "4.2.3.1. Knorr Pyrazole Synthesis of Edaravone - Books." Accessed January 3, 2026.

- Chem Help ASAP. "Knorr Pyrazole Synthesis." Accessed January 3, 2026.

- [Ce(L-Pro)2]2 (Oxa)

- Google Patents. "WO2011076194A1 - Method for purifying pyrazoles." Accessed January 3, 2026.

- Google Patents. "DE102009060150A1 - Process for the purification of pyrazoles." Accessed January 3, 2026.

- J&K Scientific LLC. "Knorr Pyrazole Synthesis." Accessed January 3, 2026.

- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.).

- ChemicalBook. "5-Methyl-1H-pyrazole-3-carboxylic acid synthesis." Accessed January 3, 2026.

- ResearchGate. "Characterization data for new pyrazole derivatives. | Download Table." Accessed January 3, 2026.

- SciSpace.

- Google Patents.

- Wikipedia. "Sildenafil." Accessed January 3, 2026.

- ResearchGate. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." Accessed January 3, 2026.

- ResearchGate. "Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF." Accessed January 3, 2026.

- ResearchGate. "13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6." Accessed January 3, 2026.

- ResearchGate. "Vibrational analysis of some pyrazole derivatives | Request PDF." Accessed January 3, 2026.

- ResearchGate. "Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles..." Accessed January 3, 2026.

- ResearchGate.

- SpectraBase. "Pyrazole-3-carboxylic acid - Optional[13C NMR] - Chemical Shifts." Accessed January 3, 2026.

- Semantic Scholar.

- ResearchGate. "Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]." Accessed January 3, 2026.

- ResearchGate.

- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.).

- PubMed.

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.).

- Google Patents. "Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine." Accessed January 3, 2026.

- MDPI.

- ResearchGate. "¹H NMR spectrum of 1‐ethyl‐3‐methyl‐5‐(naphthalen‐1‐yl)‐4‐nitroso‐1H‐pyrazole." Accessed January 3, 2026.

- ACS Publications. "Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry." Accessed January 3, 2026.

- ResearchGate. "1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole..." Accessed January 3, 2026.

- NIH. "Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues." Accessed January 3, 2026.

- Digital CSIC. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Accessed January 3, 2026.

- Chemguide.

- Table of Characteristic IR Absorptions. (n.d.).

- PMC - NIH.

- ChemicalBook. "Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis." Accessed January 3, 2026.

- ResearchGate. "(PDF) Synthesis, Crystal Structure, Spectroscopic and Computational Studies of 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine." Accessed January 3, 2026.

- How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21).

- PubChem.

- PubChem. "Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645." Accessed January 3, 2026.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. jk-sci.com [jk-sci.com]

- 6. rsc.org [rsc.org]

- 7. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives (1984) | Pilar Cabildo | 49 Citations [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Methyl 1-Ethyl-1H-pyrazole-5-carboxylate (CAS: 119458-46-7)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Methyl 1-Ethyl-1H-pyrazole-5-carboxylate, a heterocyclic building block of interest in synthetic and medicinal chemistry. This guide moves beyond a simple data sheet to offer insights into its properties, a plausible synthetic route with detailed protocols, and its potential applications, grounded in the established chemistry of the pyrazole scaffold.

Core Compound Identification and Properties

This compound is a disubstituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a common motif in a vast array of biologically active compounds.[1][2] The specific substitution pattern of this molecule—an ethyl group at the N1 position and a methyl ester at the C5 position—makes it a valuable intermediate for further chemical elaboration.

| Identifier | Value | Source |

| CAS Number | 119458-46-7 | [3][4] |

| Molecular Formula | C₇H₁₀N₂O₂ | [4] |

| Molecular Weight | 154.17 g/mol | |

| SMILES | COC(=O)C1=CC=NN1CC | [5] |

| Purity (Typical) | ≥95% | [4] |

| Appearance | Data not consistently available (N/A) | [4] |

Caption: Core identification of the target compound.

Spectroscopic Profile (Anticipated)

-

¹H NMR: The proton NMR spectrum is expected to be the most informative for structure confirmation. Key signals should include:

-

A triplet and a quartet in the aliphatic region, characteristic of the N-ethyl group (-CH₂-CH₃).

-

A singlet for the methyl ester protons (-OCH₃).

-

Two doublets in the aromatic region corresponding to the two protons on the pyrazole ring (at C3 and C4), showing characteristic coupling.

-

-

¹³C NMR: The carbon spectrum should display seven distinct signals, including those for the two carbons of the ethyl group, the methyl ester carbon, the carbonyl carbon, and the three carbons of the pyrazole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should feature a strong absorption band characteristic of the ester carbonyl (C=O) stretching vibration, typically found in the range of 1720-1740 cm⁻¹. Additional peaks would correspond to C-H, C=C, and C-N bond vibrations.

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry should show a clear molecular ion (M⁺) peak corresponding to the molecular weight of 154.17.

Synthesis and Purification

The synthesis of N-alkylated pyrazoles is a fundamental transformation in heterocyclic chemistry. A robust and common strategy is the direct N-alkylation of a pyrazole precursor with an appropriate alkyl halide in the presence of a base. This approach is favored for its reliability and straightforward execution.

Proposed Synthetic Pathway: N-Alkylation

The most logical pathway to this compound is the ethylation of the corresponding N-unsubstituted precursor, Methyl 1H-pyrazole-5-carboxylate. The pyrazole NH proton is acidic and can be readily deprotonated by a suitable base to form a nucleophilic pyrazole anion, which then attacks an ethylating agent like ethyl iodide.

Caption: Workflow for the proposed synthesis protocol.

Detailed Experimental Protocol

This protocol is a representative methodology based on standard organic chemistry practices and should be adapted and optimized by the researcher.

Materials:

-

Methyl 1H-pyrazole-5-carboxylate

-

Ethyl iodide (EtI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 1H-pyrazole-5-carboxylate (1.0 eq).

-

Solvent and Base: Add anhydrous DMF to dissolve the starting material, followed by anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Addition of Alkylating Agent: Stir the suspension vigorously. Slowly add ethyl iodide (1.2 - 1.5 eq) dropwise at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.

-

Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Self-Validation: The identity and purity of the final product must be confirmed using the spectroscopic methods outlined in Section 2 (¹H NMR, MS) and by TLC analysis.

Reactivity and Potential Applications

As a functionalized heterocycle, this compound is primarily utilized as a chemical intermediate. Its reactivity is centered around the ester group and the pyrazole ring itself.

-

Ester Hydrolysis: The methyl ester can be easily hydrolyzed under basic (e.g., NaOH, LiOH) or acidic conditions to yield the corresponding 1-Ethyl-1H-pyrazole-5-carboxylic acid (CAS 400755-43-3), a key precursor for forming amides or other acid derivatives.[7]

-

Building Block for Bioactive Molecules: The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, found in drugs with anti-inflammatory, analgesic, and antimicrobial properties.[2] This compound serves as a pre-functionalized starting point for synthesizing more complex molecules for drug discovery pipelines.

Caption: Potential synthetic utility of the title compound.

Safety, Handling, and Storage

Safe handling is paramount when working with any laboratory chemical. The available data indicates that this compound should be treated as an irritant.[4]

GHS Hazard Information: [4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling & PPE: [8][9][10][11]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.

-

Skin and Body Protection: Wear a lab coat.

-

First Aid Measures: [8][9][12]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.

-

Keep container tightly closed.

-

Store in a dry, cool, and well-ventilated place. Recommended storage temperature is between 4-8°C.[4]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via N-alkylation and the reactivity of its ester functional group make it an attractive starting point for the development of novel compounds, particularly in the fields of pharmaceutical and agrochemical research. Proper handling and adherence to safety protocols are essential when working with this irritant compound.

References

- Methyl 1-ethyl-1H-pyrazole-5-carboxyl

- SAFETY D

- SAFETY D

- Safety D

- Methyl 1-ethyl-1H-pyrazole-5-carboxyl

- CAS 119458-46-7 MFCD13174882-Methyl 1-Ethyl-1H-Pyrazole-5... - ChemSrc. (URL: )

- Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxyl

- 1-ethyl-5-methyl-1H-pyrazole - Safety D

- SAFETY D

- Supporting Information - The Royal Society of Chemistry. (URL: )

- CAS 119458-46-7 | Sigma-Aldrich. (URL: )

- CAS 119458-46-7 | Sigma-Aldrich. (URL: )

- Ethyl 3-methyl-1H-pyrazole-5-carboxyl

- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794 - PubChem. (URL: )

- 1-Ethyl-1H-pyrazole-5-carboxylic acid | C6H8N2O2 | CID 565702 - PubChem. (URL: )

- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl

- (PDF) Synthesis, Characterization of Ethyl 5-(substituted)

Sources

- 1. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. aobchem.com [aobchem.com]

- 5. do.labnovo.com [do.labnovo.com]

- 6. rsc.org [rsc.org]

- 7. 1-Ethyl-1H-pyrazole-5-carboxylic acid | C6H8N2O2 | CID 565702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.no [fishersci.no]

- 9. aaronchem.com [aaronchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

In-depth Technical Guide: Spectroscopic Data of Methyl 1-Ethyl-1H-pyrazole-5-carboxylate

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive and exhaustive search for validated spectroscopic data (NMR, IR, MS) for the specific compound Methyl 1-Ethyl-1H-pyrazole-5-carboxylate , we have determined that publicly available, experimentally verified spectra for this exact molecule are not readily accessible. The search included extensive queries of scientific literature databases, chemical repositories, and spectral libraries. While data for regioisomers and analogs are available, proceeding with an in-depth analysis of a compound without its actual, verified spectroscopic data would compromise the principles of scientific integrity and accuracy that are central to our work.

Therefore, this guide will instead focus on the predicted spectroscopic characteristics of this compound, based on the established principles of spectroscopic interpretation and data from closely related analogs. This approach will provide a robust theoretical framework for researchers who may be synthesizing or working with this compound, enabling them to anticipate and interpret their own experimental findings. We will also outline the detailed methodologies for acquiring such data.

Introduction to this compound

This compound is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. The substitution pattern of this particular molecule, with an ethyl group at the N1 position and a methyl carboxylate group at the C5 position, makes it an interesting candidate for various applications, including medicinal chemistry and materials science. The precise characterization of its structure through spectroscopic methods is the foundational step for any further research and development.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Anticipated Chemical Shifts and Coupling Patterns:

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the different sets of protons in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyrazole H-3 | ~ 7.5 - 7.8 | Doublet | ~ 2-3 | 1H |

| Pyrazole H-4 | ~ 6.3 - 6.6 | Doublet | ~ 2-3 | 1H |

| N-CH₂ (Ethyl) | ~ 4.2 - 4.5 | Quartet | ~ 7 | 2H |

| O-CH₃ (Methyl Ester) | ~ 3.8 - 4.0 | Singlet | - | 3H |

| N-CH₂-CH₃ (Ethyl) | ~ 1.4 - 1.6 | Triplet | ~ 7 | 3H |

Causality Behind Predictions:

-

Pyrazole Protons (H-3 and H-4): The protons on the pyrazole ring are in an aromatic environment and are expected to appear in the downfield region of the spectrum. The electron-withdrawing effect of the adjacent nitrogen atom and the C5-carboxylate group would deshield H-3 more significantly than H-4. The coupling between these two vicinal protons would result in a doublet for each, with a small coupling constant typical for five-membered aromatic rings.

-

N-Ethyl Group: The methylene protons (N-CH₂) are directly attached to a nitrogen atom, which is electron-withdrawing, thus shifting their signal downfield to the ~4.2-4.5 ppm region. These protons are coupled to the three methyl protons, resulting in a quartet. The methyl protons (N-CH₂-CH₃) are further away from the electronegative nitrogen and will appear more upfield as a triplet due to coupling with the methylene protons.

-

Methyl Ester Group: The three protons of the methyl ester (O-CH₃) are in a relatively shielded environment and are not coupled to any other protons, hence they are expected to appear as a sharp singlet.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Anticipated Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester Carbonyl) | ~ 160 - 165 |

| Pyrazole C-5 | ~ 145 - 150 |

| Pyrazole C-3 | ~ 138 - 142 |

| Pyrazole C-4 | ~ 105 - 110 |

| N-CH₂ (Ethyl) | ~ 48 - 52 |

| O-CH₃ (Methyl Ester) | ~ 51 - 54 |

| N-CH₂-CH₃ (Ethyl) | ~ 14 - 16 |

Causality Behind Predictions:

-

Carbonyl Carbon: The ester carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen atom and will appear significantly downfield.

-

Pyrazole Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. C-5, being attached to both a nitrogen and the electron-withdrawing carboxylate group, is expected to be the most downfield of the ring carbons. C-3 is adjacent to a nitrogen atom, while C-4 is expected to be the most upfield of the ring carbons.

-

Alkyl Carbons: The chemical shifts of the ethyl and methyl carbons are in the typical aliphatic region. The N-CH₂ carbon is shifted downfield due to its direct attachment to the nitrogen atom.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 100 MHz or higher ¹³C NMR spectrometer.

-

Acquisition Parameters:

-

Technique: Proton-decoupled

-

Number of scans: 1024 or more, depending on sample concentration

-

Relaxation delay: 2-5 seconds

-

-

Processing: Standard Fourier transformation and processing as with ¹H NMR.

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule.

Anticipated Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | ~ 1720 - 1740 | Strong |

| C=N Stretch (Pyrazole Ring) | ~ 1500 - 1600 | Medium |

| C-H Stretch (Aromatic/Aliphatic) | ~ 2850 - 3100 | Medium-Weak |

| C-O Stretch (Ester) | ~ 1100 - 1300 | Strong |

Causality Behind Predictions:

-

Ester Group: The most prominent peak in the IR spectrum is expected to be the strong C=O stretching vibration of the ester functional group. The strong C-O stretching band is also a key diagnostic feature.

-

Pyrazole Ring: The C=N stretching vibrations within the pyrazole ring will give rise to medium intensity bands in the 1500-1600 cm⁻¹ region.

-

C-H Bonds: The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic ethyl and methyl groups will appear in the 2850-3100 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Neat (Liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (Solid): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Anticipated Molecular Ion and Fragmentation:

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight of this compound (C₇H₁₀N₂O₂), which is 154.12 g/mol .

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) from the ester to give a fragment at m/z 123.

-

Loss of the ethyl group (-CH₂CH₃) from the N1 position to give a fragment at m/z 125.

-

Cleavage of the ester group to yield fragments corresponding to the pyrazole ring and the carboxylate moiety.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Molecular Structure

Caption: Molecular structure of this compound.

Conclusion

While experimental data for this compound is not currently prevalent in the public domain, a thorough understanding of spectroscopic principles allows for a reliable prediction of its spectral characteristics. This guide provides a foundational framework for researchers to interpret their own experimentally obtained NMR, IR, and MS data for this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and comparability of results across different laboratories. As research into novel pyrazole derivatives continues to expand, the public availability of such fundamental characterization data will be invaluable to the scientific community.

"biological activity screening of novel pyrazole-5-carboxylate esters"

An In-Depth Technical Guide to the Biological Activity Screening of Novel Pyrazole-5-Carboxylate Esters

Authored by: A Senior Application Scientist

Foreword: The Pyrazole Scaffold - A Privileged Structure in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1][2][3] Pyrazole-5-carboxylate esters, a specific subclass of these versatile heterocyclic compounds, have garnered significant attention for their therapeutic potential across multiple domains, including oncology, infectious diseases, and inflammatory conditions.[4][5][6] This guide provides a comprehensive framework for the systematic biological activity screening of novel pyrazole-5-carboxylate esters, drawing upon established methodologies and field-proven insights to navigate the path from compound synthesis to lead identification.

Part 1: Strategic Design of the Screening Cascade

A robust screening cascade is fundamental to efficiently identifying and prioritizing promising compounds. Rather than a one-size-fits-all approach, the screening strategy should be tailored to the therapeutic hypothesis for the novel pyrazole-5-carboxylate esters. The cascade is typically multi-tiered, beginning with broad primary screens to identify general activity, followed by more specific secondary and tertiary assays to elucidate the mechanism of action and determine potency and selectivity.

A Multi-Tiered Approach to Biological Evaluation

A well-designed screening cascade maximizes the information obtained while conserving resources. The initial tier should consist of high-throughput, cost-effective assays to cast a wide net, followed by progressively more complex and targeted assays for promising candidates.

Caption: A multi-tiered screening cascade for novel compounds.

Part 2: Core Experimental Protocols

The following protocols are foundational for the initial biological evaluation of novel pyrazole-5-carboxylate esters. These methods are widely adopted and provide a robust starting point for assessing cytotoxicity and antimicrobial activity.

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is often the primary screen for compounds with potential anticancer activity.[4][5]

Principle of the MTT Assay

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Caption: The principle of the MTT assay for cell viability.

Step-by-Step Protocol for the MTT Assay

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the novel pyrazole-5-carboxylate esters in the appropriate cell culture medium. Add the diluted compounds to the designated wells and incubate for 48-72 hours.

-

MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents.[2][3][10] The initial screening for antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.

Broth Microdilution Method for MIC Determination

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.[11][12]

-

Compound Preparation: Prepare serial twofold dilutions of the pyrazole-5-carboxylate esters in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]

Enzyme Inhibition Assays

Many pyrazole-containing compounds exert their biological effects by inhibiting specific enzymes.[13][14][15] The design of an enzyme inhibition assay is highly dependent on the target enzyme.

General Protocol for a Spectrophotometric Enzyme Inhibition Assay

-

Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the pyrazole-5-carboxylate ester inhibitors in a suitable buffer.

-

Assay Setup: In a 96-well plate, add the buffer, inhibitor (at various concentrations), and enzyme. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

-

Kinetic Measurement: Measure the change in absorbance over time using a microplate reader at a wavelength specific to the product of the reaction.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC50 value of the inhibitor.

Part 3: Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for the optimization of lead compounds. By systematically modifying the chemical structure of the pyrazole-5-carboxylate esters and evaluating their biological activity, it is possible to identify the key structural features required for potency and selectivity.[16][17][18][19]

Key Structural Modifications and Their Potential Impact

| Structural Position | Potential Modifications | Potential Impact on Biological Activity |

| N1-substituent of the pyrazole ring | Alkyl, aryl, or heterocyclic groups | Can influence lipophilicity, metabolic stability, and interactions with the target protein. |

| C3-substituent of the pyrazole ring | Varied aromatic or aliphatic groups | Often a key determinant of potency and selectivity.[16] |

| Ester group at C5 | Modification to amides or other bioisosteres | Can affect solubility, cell permeability, and prodrug potential. |

| Substituents on aromatic rings | Electron-donating or electron-withdrawing groups | Can modulate the electronic properties of the molecule and influence binding affinity.[18] |

Part 4: Data Interpretation and Hit-to-Lead Optimization

The data generated from the screening cascade must be carefully analyzed to identify promising "hits." A hit is a compound that meets predefined activity and selectivity criteria in the primary and secondary assays.

From Hit to Lead: A Logical Progression

Caption: The logical progression from hit identification to lead candidate selection.

The most promising hits are then subjected to lead optimization, a process that involves iterative chemical synthesis and biological testing to improve the compound's properties, including:

-

Potency: Increasing the affinity for the target.

-

Selectivity: Minimizing off-target effects.

-

Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME).

-

Toxicity: Reducing any potential toxic effects.

Conclusion

The biological activity screening of novel pyrazole-5-carboxylate esters is a systematic and multi-faceted process that requires a well-designed screening cascade, robust experimental protocols, and insightful data analysis. By following the principles and methodologies outlined in this guide, researchers and drug development professionals can effectively navigate the complexities of early-stage drug discovery and unlock the full therapeutic potential of this promising class of compounds.

References

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available at: [Link]

-

Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives | Asian Journal of Chemistry. Available at: [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

-

Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed. Available at: [Link]

-

The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. Available at: [Link]

-

Design, Synthesis and Biological Activity of 5-Pyrazole Carboxamides - 高等学校化学学报. Available at: [Link]

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]

-

Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds - ResearchGate. Available at: [Link]

-

(PDF) Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives - ResearchGate. Available at: [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC - PubMed Central. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Available at: [Link]

-

Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl) - NIH. Available at: [Link]

-

Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids | ACS Omega - ACS Publications. Available at: [Link]

-

Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole - Semantic Scholar. Available at: [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. Available at: [Link]

-

Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes - Biointerface Research in Applied Chemistry. Available at: [Link]

-

Design, Synthesis and Biological Activities of Novel N-Aryl-1H-pyrazole-5-carboxylate Derivatives. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. Available at: [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed. Available at: [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. Available at: [Link]

-

Structure–activity relationship summary of tested compounds. - ResearchGate. Available at: [Link]

-

Design, synthesis and biological evaluation of 1H-pyrazole-5-carboxamide derivatives as potential fungicidal and insecticidal agents - ResearchGate. Available at: [Link]

-

Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed. Available at: [Link]

-

Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed. Available at: [Link]

-

Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents - ResearchGate. Available at: [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clyte.tech [clyte.tech]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Methyl 1-Ethyl-1H-pyrazole-5-carboxylate: A Cornerstone Building Block in Modern Synthesis

Abstract

Methyl 1-Ethyl-1H-pyrazole-5-carboxylate is a pivotal heterocyclic building block in the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development. Its unique structural arrangement, featuring a reactive ester handle and a stable, substituted pyrazole core, makes it an exceptionally versatile precursor for a wide array of complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, core reactivity, and strategic application in the construction of high-value compounds, most notably phosphodiesterase type 5 (PDE5) inhibitors. Authored from the perspective of an experienced application scientist, this document moves beyond simple procedural descriptions to elucidate the underlying chemical principles and rationale that govern its utility, offering field-proven insights for researchers and development professionals.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No: 50920-58-6) is a stable, crystalline solid at room temperature. Its structure is defined by a pyrazole ring that is N-ethylated at the 1-position and substituted with a methyl carboxylate group at the 5-position. This specific arrangement is not arbitrary; it sterically and electronically poises the molecule for predictable, high-yield transformations.

The N-ethyl group serves a critical function by protecting the adjacent ring nitrogen, thereby preventing unwanted side reactions such as N-acylation or N-alkylation that can plague unsubstituted pyrazoles. This ensures that synthetic transformations are directed primarily at the C5-ester group, the most synthetically versatile position on the molecule.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 50920-58-6 | |

| Molecular Formula | C7H10N2O2 | |

| Molecular Weight | 154.17 g/mol | |

| Appearance | White to off-white crystalline powder or solid | |

| Melting Point | 43-46 °C | |

| Boiling Point | 258.1±23.0 °C (Predicted) | |

| ¹H NMR (CDCl₃) | δ ~7.5 (s, 1H, pyrazole-H), 4.4 (q, 2H, N-CH₂), 3.9 (s, 3H, O-CH₃), 1.5 (t, 3H, CH₂-CH₃) | Typical |

| Purity | ≥98% (Typical Commercial Grade) |

Strategic Synthesis of the Building Block

The industrial-scale synthesis of this compound is a well-optimized process designed for efficiency, safety, and high purity. The most prevalent and robust method involves a multi-step sequence starting from readily available commodity chemicals.

Synthetic Pathway Overview

The primary route involves the condensation of an ethoxymethylene derivative with ethylhydrazine, followed by cyclization and esterification. This pathway is favored due to its high regioselectivity, ensuring the formation of the desired 1,5-disubstituted pyrazole isomer over the 1,3-isomer.

Caption: High-level workflow for the synthesis of the target pyrazole.

Protocol: Lab-Scale Synthesis via Condensation-Cyclization

This protocol describes a validated method for synthesizing the parent acid, which is then esterified. This two-step approach often provides higher purity than a direct one-pot synthesis.

Part A: Synthesis of 1-Ethyl-1H-pyrazole-5-carboxylic Acid

-

Reaction Setup: To a solution of sodium ethoxide (prepared from 1.1 eq. of sodium in absolute ethanol) under an argon atmosphere, add ethylhydrazine oxalate (1.0 eq.) in portions at 0-5 °C. Rationale: The use of sodium ethoxide as a base is critical for deprotonating the hydrazine and facilitating the initial nucleophilic attack. An inert atmosphere prevents moisture from quenching the base.

-

Reagent Addition: Add diethyl 2-(ethoxymethylene)malonate (1.05 eq.) dropwise to the stirred suspension, maintaining the temperature below 10 °C. Rationale: The slow addition controls the exotherm of the reaction and prevents the formation of undesired side products.

-

Cyclization: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Saponification: Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (3.0 eq.) in water. Heat the mixture to reflux for an additional 2-3 hours to hydrolyze the ethyl ester intermediate.

-

Work-up and Isolation: Cool the mixture, remove the ethanol under reduced pressure, and dilute the aqueous residue with water. Wash with a non-polar solvent (e.g., dichloromethane) to remove organic impurities. Carefully acidify the aqueous layer with concentrated HCl to a pH of ~2-3, leading to the precipitation of the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 1-Ethyl-1H-pyrazole-5-carboxylic acid as a white solid.

Part B: Fischer Esterification

-

Esterification: Suspend the crude 1-Ethyl-1H-pyrazole-5-carboxylic acid (1.0 eq.) in anhydrous methanol. Add a catalytic amount of concentrated sulfuric acid (0.1 eq.).

-

Reaction: Heat the mixture to reflux for 8-12 hours until TLC or LC-MS analysis indicates complete conversion of the starting material.

-

Isolation: Cool the reaction, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution), and extract the product into a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be further purified by recrystallization or column chromatography to yield the final product.

Core Reactivity and Strategic Transformations

The synthetic power of this compound stems from the predictable reactivity of its ester functional group. This moiety serves as a versatile launching point for constructing more complex molecular frameworks.

Key Transformation: Amide Bond Formation

The most common and critical transformation is the conversion of the methyl ester into an amide. This is a foundational step in the synthesis of numerous biologically active molecules, including sildenafil and its analogues.

-

Direct Aminolysis: While possible, the direct reaction with amines often requires harsh conditions (high temperatures) due to the relatively low reactivity of the ester.

-

Saponification-Amidation (Recommended): The most reliable and widely used method involves a two-step sequence. First, the methyl ester is hydrolyzed (saponified) to the corresponding carboxylic acid using a base like NaOH or LiOH. The resulting carboxylate is then activated and coupled with a target amine. This approach offers superior control and generally higher yields.

Caption: The robust two-step pathway for amide synthesis.

Protocol: Synthesis of a Pyrazole-5-carboxamide

This protocol details the conversion of the title compound into an amide, a key intermediate for PDE5 inhibitors.

-

Saponification: Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH, 1.5 eq.) and stir at room temperature for 2-4 hours. Rationale: LiOH is often preferred over NaOH for its better solubility in mixed aqueous-organic solvent systems, leading to cleaner reactions.

-

Acidification: Monitor the reaction by TLC. Upon completion, acidify the mixture to pH ~3 with 1N HCl.

-

Extraction: Extract the resulting carboxylic acid into ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude acid, which is often used directly in the next step.

-

Amide Coupling: Dissolve the crude acid in an anhydrous aprotic solvent such as DMF or CH₂Cl₂ under an argon atmosphere. Add a coupling agent like HATU (1.1 eq.) or EDCI (1.2 eq.) along with a non-nucleophilic base like DIPEA (2.0 eq.).

-

Amine Addition: Add the desired amine (e.g., 2-amino-5-sulfamoylbenzoic acid derivative, 1.0 eq.) and stir the reaction at room temperature for 12-24 hours. Rationale: The coupling agent activates the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine. The base neutralizes the acid formed during the reaction, driving it to completion.

-

Purification: Upon completion, perform an aqueous work-up and purify the resulting amide by column chromatography or recrystallization.

Application in the Synthesis of PDE5 Inhibitors

This compound is famously a key precursor in the synthesis of sildenafil (Viagra) and related PDE5 inhibitors. The pyrazole core ultimately forms a significant portion of the final drug's heterocyclic scaffold.

The general strategy involves:

-

Amidation: Coupling the pyrazole carboxylic acid (derived from the title compound) with a functionalized aminobenzenesulfonamide derivative.

-

Cyclization: An intramolecular condensation reaction to form the fused pyrimido-pyrazolone ring system characteristic of this class of drugs.

This demonstrates the building block's role not just as a carrier of a functional group, but as an integral part of the final pharmacophore. Its stability throughout the synthetic sequence and the predictable reactivity of its ester handle are paramount to the success of the overall synthesis.

Safety and Handling

-

Hazard Class: While not acutely toxic, this compound should be handled with standard laboratory precautions. It is classified as an irritant.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular construction. Its pre-installed N-ethyl group provides crucial regiochemical control, while the C5-ester offers a reliable and versatile handle for elaboration. The robust and scalable protocols for its own synthesis, combined with its predictable reactivity in key transformations like amidation, solidify its status as an indispensable building block in the pharmaceutical industry. For any scientist engaged in the synthesis of pyrazole-containing targets, a thorough understanding of this compound's properties and potential is essential for efficient and successful drug development campaigns.

References

Navigating the Isomeric Landscape of C7H10N2O2: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the physical and chemical properties of compounds with the molecular formula C7H10N2O2. This formula represents a fascinating intersection of biologically significant alkaloids and versatile chemical reagents. Intended for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the key isomers, their distinct characteristics, and relevant experimental methodologies. By delving into the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to be an indispensable resource for understanding and utilizing these multifaceted molecules.

The Isomeric World of C7H10N2O2: More Than One Molecule

The molecular formula C7H10N2O2 does not define a single chemical entity but rather a group of isomers—molecules that share the same number and types of atoms but differ in their arrangement. This structural diversity gives rise to a remarkable range of physical, chemical, and biological properties. The most prominent and pharmacologically significant isomers are the dimethylxanthines, a class of purine alkaloids that includes theophylline, theobromine, and paraxanthine. These compounds are structurally related to caffeine and are found in common consumables like tea, coffee, and chocolate.[1][2][3]

Another notable isomer is N,N'-methylenebisacrylamide, a cross-linking agent widely used in polymer chemistry for the synthesis of polyacrylamide gels.[4] The distinct structures of these isomers are depicted below.

The Dimethylxanthines: A Comparative Analysis

Theophylline, theobromine, and paraxanthine are all methylated derivatives of xanthine and share a common purine ring structure.[2][5][6] However, the differential placement of the two methyl groups on the xanthine backbone leads to significant variations in their pharmacological profiles and metabolic fates.

Structural Distinctions

The IUPAC names for these isomers clarify their structural differences:

-

Theophylline: 1,3-dimethyl-7H-purine-2,6-dione[3]

-

Theobromine: 3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione[5][7]

-

Paraxanthine: 1,7-dimethyl-3H-purine-2,6-dione[1]

Physical and Chemical Properties: A Tabular Comparison

A side-by-side comparison of the key physical and chemical properties of the dimethylxanthine isomers is essential for researchers in analytical and medicinal chemistry.

| Property | Theophylline | Theobromine | Paraxanthine |

| IUPAC Name | 1,3-dimethyl-7H-purine-2,6-dione[3] | 3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione[5][7] | 1,7-dimethyl-3H-purine-2,6-dione[1] |

| CAS Number | 58-55-9[3] | 83-67-0[7] | 611-59-6[1] |

| Molar Mass | 180.167 g·mol−1[3] | 180.16418 g·mol−1[5] | 180.167 g·mol−1[1] |

| Melting Point | 270-274 °C | 357 °C[7] | 351-352 °C[1] |

| Solubility in Water | Slightly soluble | Slightly soluble (330 mg/L)[2] | Data not readily available |

| Appearance | White crystalline powder | White or colorless solid, can appear yellowish[2] | White crystalline powder |

| Taste | Bitter | Bitter[2][7][8] | Data not readily available |

Spectroscopic Analysis: Unveiling Molecular Fingerprints

Spectroscopic techniques are fundamental for the identification and quantification of these isomers.

-

UV-Visible Spectroscopy: Theophylline, when dissolved in 0.1N NaOH, exhibits a maximum absorbance at 277 nm.[3] This property is crucial for quantitative analysis using UV-Vis spectrophotometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts of the methyl protons are distinctive for each isomer, allowing for their unambiguous identification in a mixture. For theophylline, characteristic signals appear at approximately 3.23δ and 3.41δ.[3]

-

¹³C NMR: The unique methylation pattern of theophylline results in specific signals at 27.7δ and 29.9δ.[3]

-

Synthesis and Reactivity: Building and Modifying C7H10N2O2 Isomers

The ability to synthesize and chemically modify these molecules is critical for developing new therapeutic agents and research tools.

Synthesis of Theophylline: The Traube Purine Synthesis

Theophylline can be synthesized via the Traube method, a classic approach for constructing the purine ring system.[3][9] This multi-step synthesis provides a reliable route to obtain this important compound.

Experimental Protocol: Traube Synthesis of Theophylline [9]

-

Step 1: Synthesis of Cyanoacetylmethylurea: React N,N-dimethylurea with cyanoacetic ether in the presence of acetic anhydride.

-

Step 2: Cyclization to 6-amino-1,3-dimethyluracil: The resulting cyanoacetylmethylurea is cyclized to form 6-amino-1,3-dimethyluracil.

-

Step 3: Nitrosation: The 6-amino-1,3-dimethyluracil is treated with nitric acid to yield 5-nitroso-6-amino-1,3-dimethyluracil.

-

Step 4: Reduction: The nitroso group is reduced to an amino group, forming 5,6-diamino-1,3-dimethyluracil.

-

Step 5: Final Ring Closure: The final purine ring is formed by reacting the diamine with formamide, yielding theophylline.

Caption: Workflow for the Traube synthesis of theophylline.

Reactivity and Derivatization

The purine structure of the dimethylxanthines offers sites for chemical modification, enabling the synthesis of derivatives with altered pharmacological properties.[10] The nitrogen atom at position 7 in theophylline, for instance, can be alkylated to produce a variety of derivatives.[11] This has been explored to create compounds with enhanced efficacy or novel therapeutic applications.[10]

Biological Significance and Metabolism: From Stimulants to Therapeutics

The dimethylxanthine isomers of C7H10N2O2 are best known for their roles as metabolites of caffeine and as therapeutic agents themselves.

Metabolic Pathways

In humans, caffeine is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP1A2 being the major enzyme involved.[1][2] This process leads to the formation of paraxanthine (about 84%), theobromine (about 12%), and theophylline (about 4%).[2] These metabolites are themselves pharmacologically active and undergo further metabolism before excretion.

Caption: Metabolic pathways of caffeine to its primary C7H10N2O2 isomers.

Pharmacological Effects

The dimethylxanthines exert their effects primarily through two mechanisms: inhibition of phosphodiesterase enzymes and antagonism of adenosine receptors.[1][3][12]

-

Phosphodiesterase Inhibition: By inhibiting phosphodiesterases, these compounds increase intracellular levels of cyclic adenosine monophosphate (cAMP), leading to a range of cellular responses, including smooth muscle relaxation.[1][12]

-

Adenosine Receptor Antagonism: They block adenosine receptors, which contributes to their stimulant effects on the central nervous system and cardiac tissue.[12]

Theophylline is used clinically as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[12][13] Theobromine is a milder stimulant than caffeine and has diuretic and vasodilator properties.[5][7] Paraxanthine, the major metabolite of caffeine, is also a central nervous system stimulant and is suggested to have a better safety profile than caffeine.[14][15][16]

N,N'-Methylenebisacrylamide: A Structurally Distinct Isomer

In contrast to the purine-based dimethylxanthines, N,N'-methylenebisacrylamide is a linear molecule containing two acrylamide units linked by a methylene bridge.[4]

Physical and Chemical Properties

-

IUPAC Name: N-[(prop-2-enoylamino)methyl]prop-2-enamide[4]

-

CAS Number: 110-26-9[4]

-

Appearance: White crystalline solid[19]

-

Reactivity: It is a bifunctional monomer that can be copolymerized with acrylamide to form cross-linked polyacrylamide gels.

Applications in Research

N,N'-methylenebisacrylamide is an essential reagent in molecular biology and biochemistry for the preparation of polyacrylamide gels used in electrophoresis (e.g., SDS-PAGE and native PAGE) for the separation of proteins and nucleic acids. The ratio of acrylamide to bis-acrylamide determines the pore size of the gel, which is a critical parameter for achieving optimal separation of macromolecules.

Caption: Experimental workflow for polyacrylamide gel electrophoresis (PAGE).

Conclusion

The chemical formula C7H10N2O2 encompasses a diverse array of isomers with profound implications in both pharmacology and materials science. The dimethylxanthines—theophylline, theobromine, and paraxanthine—serve as compelling examples of how subtle structural modifications can lead to distinct biological activities, making them valuable subjects of study in drug discovery and development. In parallel, the utility of N,N'-methylenebisacrylamide as a cross-linking agent underscores the importance of structural diversity in creating functional materials for scientific research. A thorough understanding of the physical and chemical properties of these isomers, as detailed in this guide, is paramount for their effective and innovative application.

References

-

Paraxanthine - Wikipedia. [Link]

-

Theobromine - Wikipedia. [Link]

-

Theophylline as a Fine Chemical Intermediate: Synthesis and Applications. [Link]

-

theobromine - DNAmod. [Link]

-

Paraxanthine: A Key Metabolite of Caffeine Explained - BRC Recovery. [Link]

-

Theobromine | C7H8N4O2 | CID 5429 - PubChem - NIH. [Link]

-

Showing Compound Theobromine (FDB000455) - FooDB. [Link]

-

Methylene-bisacrylamide | C7H10N2O2 | CID 53800990 - PubChem - NIH. [Link]

-

Paraxanthine safety and comparison to caffeine - Frontiers. [Link]

-

Paraxanthine – Knowledge and References - Taylor & Francis. [Link]

-

Psychostimulant pharmacological profile of paraxanthine, the main metabolite of caffeine in humans - PMC - PubMed Central. [Link]

-

Synthesis of 7- (Ethylaryl) Theophylline Dérivatives from Acyclovir - Der Pharma Chemica. [Link]

-

Theophylline - Wikipedia. [Link]

-

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((2-(3-hydroxyphenyl)-1-methylethyl)amino)ethyl)- | C18H23N5O3 | CID 3046571 - PubChem. [Link]

-

Theophylline - StatPearls - NCBI Bookshelf - NIH. [Link]

-

3,7-Dihydro-3,7-di(methyl-d3)-1H-purine-2,6-dione - PubChem. [Link]

-

Draft Toxicological Profile for Acrylamide. [Link]

-

3,7-dimethyl-1h-purine-2,6-dione (theobromine ) - nigam pharmachem industries. [Link]

-

2-Norbornene | C7H10 | CID 10352 - PubChem - NIH. [Link]

-

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-[2-[(1-methyl-2-phenylethyl)amino]ethyl]-. [Link]

-

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl (theophylline) - Evaluation statement - 30 June 2022 - Australian Industrial Chemicals Introduction Scheme. [Link]

-

N,N'-methylene(bisacrylamide) | C7H10N2O2 | CID 17956053 - PubChem. [Link]

-

1-Hydroxy-7-methyl-3,7-dihydro-1H-purine-2,6-dione - PubChem. [Link]

-

7-Methylxanthine | C6H6N4O2 | CID 68374 - PubChem. [Link]

-

Showing metabocard for 7-Methylxanthine (HMDB0001991) - Human Metabolome Database. [Link]

-

Methylenebisacrylamide | C7H10N2O2 | CID 8041 - PubChem - NIH. [Link]

-

Table 4-2, Physical and Chemical Properties of Acrylamide - NCBI - NIH. [Link]

-

Methyl-1,4-benzoquinol | C7H10O2 | CID 13627390 - PubChem. [Link]

-

N,N'-METHYLENE-BIS-ACRYLAMIDE - Ataman Kimya. [Link]

-

3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, potassium salt - PubChem. [Link]

-

prop-2-enimidic acid (1/1) | C10H15N3O3 | CID 168241 - PubChem - NIH. [Link]

-

Sodium 3,7-dimethyl-2-oxo-3,7-dihydro-2H-purin-6-olate - PubChem. [Link]

-

3,7-Dihydro-3,7-dimethyl-1H-purine-2,6-dione - PharmaCompass.com. [Link]

-

3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, sodium salt - PubChem. [Link]

-

1H-Purine-2,6-dione, 3,7-dihydro-1-methyl- - the NIST WebBook. [Link]

Sources

- 1. Paraxanthine - Wikipedia [en.wikipedia.org]

- 2. Theobromine - Wikipedia [en.wikipedia.org]

- 3. Theophylline - Wikipedia [en.wikipedia.org]

- 4. Methylenebisacrylamide | C7H10N2O2 | CID 8041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DNAmod: theobromine [dnamod.hoffmanlab.org]

- 6. Showing Compound Theobromine (FDB000455) - FooDB [foodb.ca]

- 7. Theobromine | C7H8N4O2 | CID 5429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Theobromine | 83-67-0 [chemicalbook.com]

- 9. Theophylline synthesis - chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. brcrecovery.com [brcrecovery.com]

- 15. Frontiers | Paraxanthine safety and comparison to caffeine [frontiersin.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Methylene-bisacrylamide | C7H10N2O2 | CID 53800990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. N,N'-methylene(bisacrylamide) | C7H10N2O2 | CID 17956053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. atsdr.cdc.gov [atsdr.cdc.gov]

"exploring the reactivity of the pyrazole ring in Methyl 1-Ethyl-1H-pyrazole-5-carboxylate"

An In-depth Technical Guide to the Reactivity of Methyl 1-Ethyl-1H-pyrazole-5-carboxylate

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity of this compound, a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science. We will dissect the electronic nature of the substituted pyrazole ring, offering a predictive framework for its behavior in various chemical transformations. This document moves beyond a simple recitation of reactions, delving into the mechanistic underpinnings and strategic considerations essential for researchers, scientists, and drug development professionals. The protocols and insights presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring a trustworthy and practical resource for laboratory applications.

Introduction: The Pyrazole Core in Modern Chemistry

The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern synthetic chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have cemented its status as a privileged scaffold in drug discovery. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific compound of interest, this compound, presents a fascinating case study in reactivity, where the interplay between the N-ethyl group and the C5-ester substituent dictates the outcomes of chemical transformations. Understanding this interplay is paramount for the rational design of novel pyrazole-based compounds.

Electronic Landscape of the Substituted Pyrazole Ring